N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide
Description
N-(3-Acetylphenyl)-2-(4-chlorophenyl)acetamide is a synthetic acetamide derivative characterized by a 3-acetylphenyl group attached to the nitrogen atom and a 4-chlorophenyl group linked to the acetamide’s methylene carbon (Fig. 1).
The acetyl group at the meta position of the phenyl ring may enhance intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical for crystallization and stability .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11(19)13-3-2-4-15(10-13)18-16(20)9-12-5-7-14(17)8-6-12/h2-8,10H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNFPRSEHQRYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261564 | |
| Record name | N-(3-Acetylphenyl)-4-chlorobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72116-70-2 | |
| Record name | N-(3-Acetylphenyl)-4-chlorobenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72116-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Acetylphenyl)-4-chlorobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide typically involves the following steps:
Acetylation: The starting material, 3-aminophenyl, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 3-acetylaminophenyl.
Coupling Reaction: The 3-acetylaminophenyl is then coupled with 4-chlorophenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of N-(3-carboxyphenyl)-2-(4-chlorophenyl)acetamide.
Reduction: Formation of N-(3-acetylphenyl)-2-(4-aminophenyl)acetamide.
Substitution: Formation of N-(3-acetylphenyl)-2-(4-hydroxyphenyl)acetamide or N-(3-acetylphenyl)-2-(4-aminophenyl)acetamide.
Scientific Research Applications
Medicinal Chemistry
N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide has potential applications in drug development due to its unique structural features that may interact with biological targets. Its acetyl and chlorophenyl groups can influence binding affinity and specificity to various receptors and enzymes.
- Case Study: Research has indicated that derivatives of chloroacetamides exhibit antimicrobial properties. In a study screening various N-substituted phenyl chloroacetamides, compounds similar to this compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Antimicrobial Activity
The compound's structural characteristics suggest it may possess antimicrobial activity. Studies have shown that chloroacetamides can be effective against a range of pathogens.
- Quantitative Structure-Activity Relationship (QSAR): Research utilizing QSAR analysis found that substituents on the phenyl ring significantly affect antimicrobial efficacy. Compounds with halogenated substituents showed increased lipophilicity, enhancing their ability to penetrate bacterial cell membranes .
Biochemical Probes
In biochemical assays, this compound may serve as a probe or ligand due to its ability to modulate enzymatic activity. This application is particularly relevant in drug discovery where understanding molecular interactions is crucial.
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials. Its role as an intermediate in synthesizing more complex organic molecules makes it valuable in chemical manufacturing processes.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The acetyl and chlorophenyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound increases lipophilicity compared to methoxy-substituted analogues (e.g., N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide), which exhibit higher solubility in polar solvents .
- Hydrogen Bonding: Compounds like N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide form extensive hydrogen-bonded networks, enhancing thermal stability, whereas the target compound’s acetyl group may favor weaker C–H⋯O interactions .
Spectroscopic and Crystallographic Data
- NMR/IR Trends : In N-(3-acetyl-2-thienyl)acetamides, acetyl groups produce strong carbonyl stretches at ~1680 cm⁻¹ in IR, while ¹H NMR signals for aromatic protons appear downfield (δ 7.2–8.5 ppm) . Similar patterns are expected for the target compound.
- Crystal Packing : The dihedral angle between aromatic rings in N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (60.5°) contrasts with near-planar arrangements in simpler acetamides, highlighting steric effects of bulky substituents .
Biological Activity
N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the current research findings on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an acetamide functional group with an acetylphenyl and chlorophenyl substituent, contributing to its chemical reactivity and biological activity. The presence of these functional groups is crucial in mediating interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Methicillin-resistant S. aureus (MRSA) | 10 |
| Candida albicans | 25 |
These results suggest that the compound may be a viable candidate for further development as an antimicrobial agent, particularly against resistant strains like MRSA .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This mechanism could be beneficial in treating conditions characterized by excessive inflammation.
The biological activity of this compound is thought to involve the inhibition of specific enzymes or receptors associated with disease pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory mediators .
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study evaluated the effectiveness of this compound against clinical isolates of MRSA. The compound exhibited a significant reduction in bacterial growth compared to control groups, indicating its potential as a therapeutic agent for resistant infections .
- In Vitro Cytotoxicity : Another research effort investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated that it induced apoptosis in melanoma cells, suggesting a dual role as both an antimicrobial and anticancer agent .
Comparative Analysis with Related Compounds
To highlight the unique aspects of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)-2-(3-methylphenyl)acetamide | Fluorinated phenyl ring | Enhanced lipophilicity improves membrane penetration |
| N-(3-bromophenyl)-2-(4-methylphenyl)acetamide | Brominated phenyl ring | Increased antibacterial activity against Gram-positive bacteria |
| N-(4-chloro-3-nitrophenyl)acetamide | Nitro group presence | Potential for enhanced cytotoxicity against cancer cells |
This table illustrates how variations in substituents can affect the biological activity of related compounds, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Q & A
Q. What are the standard synthetic routes for N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step process. For example, a related intermediate, N-(3-acetylphenyl)acetamide, is prepared by reacting 3-aminoacetophenone with acetic anhydride in the presence of a base (e.g., triethylamine) under controlled temperatures . Subsequent functionalization with 4-chlorophenyl groups may involve coupling reactions using reagents like dimethylformamide dimethyl acetal (DMF-DMA) to introduce the acetamide moiety . Optimization includes adjusting solvent polarity (e.g., dichloromethane or toluene), temperature (e.g., 273 K for kinetic control), and stoichiometry to improve yields (typically 2–5% overall) .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous acetamides, SC-XRD reveals bond lengths (e.g., C=O at ~1.22 Å), dihedral angles between aromatic rings (e.g., 6.3–85.8°), and hydrogen-bonding patterns (e.g., N–H···O interactions) . Refinement software like SHELXL is critical for resolving structural ambiguities, with R-factors < 0.05 indicating high accuracy .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR confirm substituent positions (e.g., acetyl peaks at δ ~2.5 ppm for CH and ~168 ppm for carbonyl) .
- FT-IR : Stretching frequencies for amide C=O (~1650 cm) and aromatic C–Cl (~750 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] expected at m/z ~316.084) .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in spectroscopic or computational predictions?
Discrepancies between computational (e.g., DFT-predicted bond angles) and experimental data are resolved via SC-XRD. For example, intramolecular hydrogen bonds (e.g., C–H···O) observed in crystal structures explain deviations in NMR chemical shifts or IR frequencies . SHELX refinement tools also correct for thermal motion artifacts, ensuring accurate torsion angle measurements .
Q. What strategies are effective for analyzing intermolecular interactions in the solid state?
Crystal packing is stabilized by:
- Hydrogen bonds : N–H···O (2.8–3.0 Å) and O–H···N (2.7 Å) interactions .
- Van der Waals forces : Chlorophenyl and acetyl groups contribute to layered packing via π-π stacking (3.5–4.0 Å) .
Tools like Mercury (CCDC) visualize these interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., H···H, Cl···H) .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
Q. What computational methods predict the compound’s reactivity or biological activity?
- Molecular docking : Screens against target proteins (e.g., penicillin-binding proteins due to structural similarity) .
- ADMET prediction : LogP (~3.75) and polar surface area (~45 Ų) suggest moderate bioavailability .
- DFT calculations : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
